3,6-Dichloropyridazine-4-carboxylic acid
Overview
Description
Sumiki’s acid is a naturally occurring human metabolite that was first identified in the urine of a leukemic patient. It is a significant compound in the field of metabolomics and has been studied for its various biological activities, including antitumor and antimicrobial properties .
Mechanism of Action
Target of Action
3,6-Dichloropyridazine-4-carboxylic acid is primarily targeted towards viral proteins that are vital for cell division
Mode of Action
The compound interacts with its targets by inhibiting the production of proteins vital for cell division . This interaction results in the suppression of viral replication, thereby exerting its antiviral effects .
Biochemical Pathways
It is known that the compound interferes with the protein synthesis machinery of the virus, disrupting its life cycle and preventing its proliferation .
Result of Action
The primary result of the action of this compound is the inhibition of viral replication . By inhibiting the production of proteins necessary for viral cell division, the compound prevents the virus from proliferating within the host organism .
Biochemical Analysis
Cellular Effects
It is believed to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is known to exert its effects at the molecular level, including potential binding interactions with biomolecules, possible enzyme inhibition or activation, and potential changes in gene expression .
Preparation Methods
Synthetic Routes and Reaction Conditions: Sumiki’s acid can be synthesized through the fermentation of specific fungi, such as Phellinus linteus and Xylaria longipes. The fermentation process involves the cultivation of these fungi under controlled conditions to produce the desired compound .
Industrial Production Methods: Industrial production of Sumiki’s acid typically involves large-scale fermentation processes. These processes are optimized to maximize yield and purity, often involving the use of bioreactors and precise control of environmental conditions such as temperature, pH, and nutrient availability .
Chemical Reactions Analysis
Types of Reactions: Sumiki’s acid undergoes various chemical reactions, including oxidation, reduction, and substitution
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used to oxidize Sumiki’s acid.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed to reduce Sumiki’s acid.
Substitution: Substitution reactions often involve nucleophiles such as hydroxide ions or amines.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of Sumiki’s acid can lead to the formation of various carboxylic acids, while reduction can produce alcohol derivatives .
Scientific Research Applications
Sumiki’s acid has a wide range of scientific research applications:
Chemistry: It is used as a model compound for studying metabolic pathways and enzyme activities.
Biology: Sumiki’s acid is studied for its role in metabolic processes and its interactions with other biomolecules.
Medicine: Research has shown that Sumiki’s acid exhibits antitumor and antimicrobial activities, making it a potential candidate for drug development.
Comparison with Similar Compounds
Hydroxymethylfurfural: A related compound that shares some structural similarities with Sumiki’s acid.
Furfural: Another similar compound used in the chemical industry for the production of resins and as a solvent.
Uniqueness: Sumiki’s acid is unique due to its specific biological activities and its role as a human metabolite. Its antitumor and antimicrobial properties set it apart from other similar compounds, making it a valuable subject of study in various scientific fields .
Properties
IUPAC Name |
3,6-dichloropyridazine-4-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H2Cl2N2O2/c6-3-1-2(5(10)11)4(7)9-8-3/h1H,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FRCXPDWDMAYSCE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=NN=C1Cl)Cl)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H2Cl2N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20330952 | |
Record name | 3,6-Dichloropyridazine-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20330952 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.98 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
51149-08-7 | |
Record name | 3,6-Dichloropyridazine-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20330952 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3,6-Dichloropyridazine-4-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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